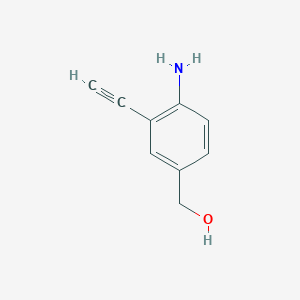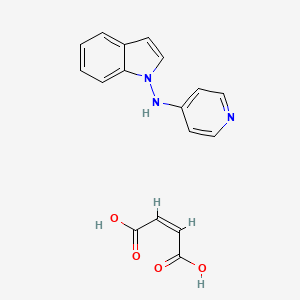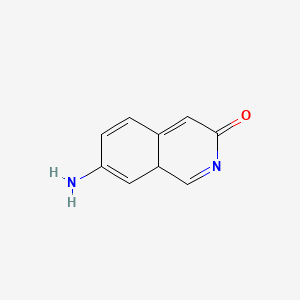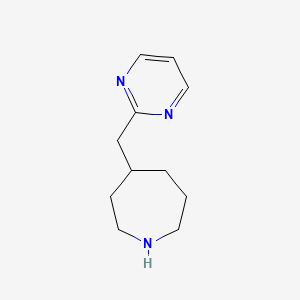
(4-Amino-3-ethynylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-ethynylphenyl)methanol involves several organic reactions. One common method includes the use of Appel Reaction, Buchwald-Hartwig C-N Bond and C-O Bond Formation Reactions, and Cadiot-Chodkiewicz Coupling . These reactions typically require specific reagents and conditions such as palladium catalysts, bases, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-ethynylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane or Jones reagent.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like piperazine.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Piperazine in anhydrous conditions with a suitable solvent like acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanols and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(4-Amino-3-ethynylphenyl)methanol is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: Research on potential therapeutic agents and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-3-ethynylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-ethynylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
(4-Amino-3-ethynylphenyl)propane: Contains a propane group, offering different chemical properties.
(4-Amino-3-ethynylphenyl)butane: Features a butane group, used in different chemical reactions.
Uniqueness
(4-Amino-3-ethynylphenyl)methanol is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ethynyl and amino groups make it a versatile compound for various synthetic applications .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(4-amino-3-ethynylphenyl)methanol |
InChI |
InChI=1S/C9H9NO/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5,11H,6,10H2 |
InChI Key |
ATXMNKDHBORUCF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)
![tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate](/img/structure/B12335408.png)
![N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12335416.png)



![5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B12335431.png)
![2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B12335434.png)
![N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester](/img/structure/B12335442.png)




